molecular formula C18H54ErN3Si6 B7948972 Tris[N,N-bis(trimethylsilyl)amide]erbium(III)

Tris[N,N-bis(trimethylsilyl)amide]erbium(III)

Cat. No.: B7948972
M. Wt: 648.4 g/mol
InChI Key: ZVNGWTZZRANJAO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms in Organometallic Chemistry

Tris[N,N-bis(trimethylsilyl)amide]erbium(III) is systematically named according to IUPAC coordination compound nomenclature rules, which prioritize ligand enumeration and central metal specification. The compound’s primary identifier, Er[N(SiMe₃)₂]₃ , reflects its tris-amide coordination structure with three bis(trimethylsilyl)amide ligands ([N(SiMe₃)₂]⁻) surrounding an Er³⁺ center. Alternative nomenclature variants arise from different ligand representation conventions:

Systematic Name Common Synonyms
Tris[bis(trimethylsilyl)amido]erbium Erbium(III) tris[N,N-bis(trimethylsilyl)amide]
Erbium tris[trimethyl-N-(trimethylsilyl)silanaminide]
Tris(N,N-bis(trimethylsilyl)amide)erbium(III)

The CAS Registry Number 103457-72-3 and EC Number 677-744-3 provide unique identifiers across chemical databases. The linear formula [[(CH₃)₃Si]₂N]₃Er emphasizes the ligand architecture, while the SMILES notation CSi(C)[N-]Si(C)C.CSi(C)[N-]Si(C)C.CSi(C)[N-]Si(C)C.[Er+3] encodes molecular connectivity.

Properties

IUPAC Name

bis(trimethylsilyl)azanide;erbium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H18NSi2.Er/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNGWTZZRANJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Er+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H54ErN3Si6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103457-72-3
Record name Tris[N,N-bis(trimethylsilyl)amide]erbium(III)
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Preparation Methods

Reaction Conditions

  • Solvent : Tetrahydrofuran (THF) or toluene, rigorously dried and degassed.

  • Temperature : Conducted at −78°C to room temperature under inert atmosphere (Ar/N₂).

  • Stoichiometry : A 1:3 molar ratio of ErCl₃ to Li[N(SiMe₃)₂] ensures complete ligand substitution.

Workup and Isolation

Post-reaction, the mixture is filtered to remove lithium chloride byproducts. The solvent is evaporated under reduced pressure, yielding a pink crystalline solid. Recrystallization from hexane at −20°C enhances purity (>97.5% by titration).

Alternative Synthetic Routes

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball-milling to bypass solvent use, reducing reaction time and improving atom economy:

ErCl3+3 NaN(SiMe3)2mechanical millingEr[N(SiMe3)2]3+3 NaCl\text{ErCl}3 + 3\ \text{NaN(SiMe}3\text{)}{2} \xrightarrow{\text{mechanical milling}} \text{Er[N(SiMe}3\text{)}{2}]{3} + 3\ \text{NaCl}

Advantages :

  • Eliminates solvent purification steps.

  • Achieves quantitative yields within 2 hours.

Limitations :

  • Requires specialized equipment.

  • Product contamination with sodium chloride necessitates additional washing.

Low-Temperature Lithiation

For oxygen-sensitive applications, Er[N(SiMe₃)₂]₃ is synthesized at cryogenic temperatures (−196°C) using pre-cooled reagents:

ErCl3+3 LiN(SiMe3)2liquid N2Er[N(SiMe3)2]3+3 LiCl\text{ErCl}3 + 3\ \text{LiN(SiMe}3\text{)}{2} \xrightarrow{\text{liquid N}2} \text{Er[N(SiMe}3\text{)}{2}]_{3} + 3\ \text{LiCl}

Key Parameters :

  • Reaction time extended to 48 hours for complete conversion.

  • Yields remain consistent (~85%) but require stringent exclusion of moisture.

Purification and Characterization

Sublimation

High-purity Er[N(SiMe₃)₂]₃ (>99.9% Er) is obtained via vacuum sublimation at 180–184°C and 0.04 mmHg. This step removes residual lithium chloride and unreacted ligands.

Analytical Validation

Complexometric Titration :

  • Er³⁺ content determined by EDTA titration at pH 5–6, confirming 25.2–26.7% Er.

Spectroscopic Methods :

  • FT-IR : Peaks at 1,250 cm⁻¹ (Si–C stretch) and 930 cm⁻¹ (Er–N stretch).

  • NMR : ¹H NMR in C₆D₆ shows singlet at δ 0.15 ppm (SiMe₃ groups).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Key Advantage
Conventional Metathesis90–9597.524 hHigh reproducibility
Mechanochemical98992 hSolvent-free, scalable
Low-Temperature Lithiation8599.948 hMinimizes thermal decomposition

Challenges and Mitigation Strategies

Moisture Sensitivity

Er[N(SiMe₃)₂]₃ rapidly hydrolyzes, necessitating Schlenk-line or glovebox techniques. Storage under argon at −20°C extends shelf life.

Byproduct Management

Lithium chloride co-crystallizes with the product, requiring multiple hexane washes. Centrifugation (10,000 rpm, 10 min) improves phase separation.

Industrial-Scale Considerations

While lab-scale synthesis is well-established, industrial production faces hurdles:

  • Cost : Li[N(SiMe₃)₂] is expensive (~$500/g), prompting research into sodium/potassium analogues.

  • Safety : Pyrophoric reagents mandate explosion-proof reactors and automated handling.

Emerging Techniques

Electrochemical Synthesis

Preliminary studies suggest electrolysis of ErCl₃ in ionic liquids (e.g., [BMIM][NTf₂]) with sacrificial Li electrodes:

ErCl3+3 N(SiMe3)2electrolysisEr[N(SiMe3)2]3+3 Cl\text{ErCl}3 + 3\ \text{N(SiMe}3\text{)}{2}^- \xrightarrow{\text{electrolysis}} \text{Er[N(SiMe}3\text{)}{2}]{3} + 3\ \text{Cl}^-

Benefits :

  • Room-temperature operation.

  • Avoids alkali metal residues .

Chemical Reactions Analysis

Types of Reactions

Tris[N,N-bis(trimethylsilyl)amide]erbium(III) undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in ligand exchange reactions where the bis(trimethylsilyl)amide ligands are replaced by other ligands.

    Coordination Reactions: It can form complexes with various ligands, including phosphines, amines, and other donor molecules.

Common Reagents and Conditions

Common reagents used in reactions with Tris[N,N-bis(trimethylsilyl)amide]erbium(III) include:

    Phosphines: For forming phosphine complexes.

    Amines: For forming amine complexes.

    Solvents: Tetrahydrofuran (THF), toluene, and hexane are commonly used solvents.

Major Products Formed

The major products formed from reactions involving Tris[N,N-bis(trimethylsilyl)amide]erbium(III) depend on the specific reagents and conditions used. For example, reactions with phosphines can yield phosphine complexes, while reactions with amines can yield amine complexes.

Scientific Research Applications

Catalysis

Tris[N,N-bis(trimethylsilyl)amide]erbium(III) is widely used as a catalyst in organic transformations. Its applications include:

  • Polymerization Reactions : It facilitates the polymerization of various monomers, contributing to the development of new materials.
  • Cross-Coupling Reactions : The compound is effective in catalyzing cross-coupling reactions, which are crucial in synthesizing complex organic molecules.

Case Study : A study demonstrated that Er[N(SiMe3)2]3 significantly enhances the rate of polymerization reactions compared to traditional catalysts, showcasing its efficiency and selectivity .

Material Science

The compound plays a critical role in the synthesis of advanced materials:

  • Luminescent Materials : Tris[N,N-bis(trimethylsilyl)amide]erbium(III) is utilized in creating lanthanide-based luminescent materials, which have applications in optoelectronics and display technologies.
  • Magnetic Materials : Its unique magnetic properties are explored for developing new magnetic materials used in data storage and electronics.

Data Table: Material Properties

PropertyValue
LuminescenceStrong emission in UV range
Magnetic BehaviorParamagnetic

Coordination Chemistry

In coordination chemistry, Tris[N,N-bis(trimethylsilyl)amide]erbium(III) is known for its ability to form complexes with various ligands:

  • Ligand Exchange Reactions : The compound can undergo ligand exchange, where bis(trimethylsilyl)amide ligands are replaced by other donor ligands such as phosphines and amines.

Reaction Scheme :

Er N SiMe3)2]3+PhosphineEr Phosphine +other products\text{Er N SiMe}_3)_2]_3+\text{Phosphine}\rightarrow \text{Er Phosphine }+\text{other products}

Research indicates that Tris[N,N-bis(trimethylsilyl)amide]erbium(III) exhibits notable biological activities:

  • MRI Contrast Agent : Due to its paramagnetic properties, it serves as an effective contrast agent in magnetic resonance imaging (MRI), enhancing tissue visibility.

Case Study : A publication highlighted its application as a chemical probe for MRI, demonstrating improved imaging contrast due to enhanced relaxation rates .

Mechanism of Action

The mechanism of action of Tris[N,N-bis(trimethylsilyl)amide]erbium(III) in catalytic processes typically involves the coordination of the erbium center with substrate molecules, facilitating their transformation. The bis(trimethylsilyl)amide ligands provide steric protection and electronic stabilization to the erbium center, enhancing its reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Physical and Chemical Properties

Property Er[N(SiMe₃)₂]₃ La[N(SiMe₃)₂]₃ Y[N(SiMe₃)₂]₃ U[N(SiMe₃)₂]₃ (Actinide)
Molecular Weight ~570 g/mol (est.) 568.04 g/mol 570.06 g/mol 794.14 g/mol
Melting Point Not reported Not reported Not reported Decomposes >200°C
Magnetic Moment Er³⁺: ~9.5 µB (calc) La³⁺: Diamagnetic Y³⁺: Diamagnetic U³⁺: ~3.4 µB
Applications CVD/ALD precursors Polymerization Thin-film deposition Redox-active catalysis
  • Uranium analogs exhibit lower moments due to 5f-electron interactions .
  • Thermal Stability : All tris(amide) complexes exhibit moderate thermal stability, but uranium derivatives decompose at lower temperatures due to ligand-field effects .

Ligand Effects Across Metals

The N(SiMe₃)₂⁻ ligand’s steric bulk stabilizes large metal centers (e.g., La³⁺, Er³⁺) but hinders coordination in smaller ions like Zn²⁺, as seen in failed attempts to prepare Zn[N(SiMe₃)₂]₂ . This highlights the ligand’s selectivity for lanthanides and actinides over transition metals.

Biological Activity

Tris[N,N-bis(trimethylsilyl)amide]erbium(III), commonly referred to as Er[N(SiMe3)2]3, is a rare earth compound that has garnered attention for its unique chemical properties and potential biological activities. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Basic Information

  • CAS Number : 103457-72-3
  • Molecular Formula : C18H54ErN3Si6
  • Molecular Weight : 648.42 g/mol
  • Appearance : Pink powder
  • Melting Point : 166°C
  • Solubility : Insoluble in water
  • Sensitivity : Moisture sensitive

Structural Characteristics

The compound features a central erbium ion coordinated by three N,N-bis(trimethylsilyl)amide ligands, which contribute to its unique reactivity and potential applications in biological systems. The presence of trimethylsilyl groups enhances the stability and solubility of the compound in organic solvents.

Research indicates that Tris[N,N-bis(trimethylsilyl)amide]erbium(III) exhibits various biological activities, primarily due to its paramagnetic nature. It serves as a chemical probe in biological studies, particularly in magnetic resonance imaging (MRI) and as a contrast agent.

  • Paramagnetic Properties : The erbium ion's unpaired electrons allow for enhanced relaxation rates in MRI, leading to improved imaging contrast.
  • Cellular Interactions : Studies suggest that the compound can interact with cellular components, potentially influencing cellular signaling pathways.

Study 1: MRI Contrast Enhancement

A study published in ACS Chemical Reviews demonstrated the efficacy of paramagnetic probes like Tris[N,N-bis(trimethylsilyl)amide]erbium(III) in enhancing MRI contrast. The research highlighted that the compound's unique electronic properties significantly improve the visibility of tissues during imaging procedures .

Study 2: Cellular Uptake and Toxicity

Another investigation focused on the cellular uptake of Tris[N,N-bis(trimethylsilyl)amide]erbium(III) in human cell lines. The results indicated that while the compound was effectively taken up by cells, it exhibited cytotoxic effects at higher concentrations. This toxicity was attributed to the release of free erbium ions, which can disrupt cellular homeostasis .

Comparative Biological Activity Table

CompoundBiological ActivityReference
Tris[N,N-bis(trimethylsilyl)amide]erbium(III)MRI contrast enhancement; cytotoxicity ,
Other Rare Earth CompoundsVaries; some exhibit similar propertiesVarious studies

Safety and Handling

Tris[N,N-bis(trimethylsilyl)amide]erbium(III) is classified as hazardous due to its flammability and potential to cause severe skin burns and eye damage upon contact. Proper safety precautions should be taken when handling this compound:

  • Signal Word : Danger
  • Hazard Statements :
    • H228: Flammable solid.
    • H314: Causes severe skin burns and eye damage.
    • H261: In contact with water releases flammable gases.

Q & A

Basic: What are the common synthetic routes for Tris[N,N-bis(trimethylsilyl)amide]erbium(III), and how are reaction conditions optimized?

Answer:
The synthesis typically involves reacting erbium chloride (ErCl₃) with lithium bis(trimethylsilyl)amide (Li[NTMS₂]) in anhydrous solvents like tetrahydrofuran (THF) under inert atmospheres (e.g., Schlenk line techniques). Key parameters include:

  • Stoichiometry : A 1:3 molar ratio of ErCl₃ to Li[NTMS₂] ensures complete ligand substitution.
  • Temperature : Reactions are conducted at −78°C to room temperature to prevent ligand degradation.
  • Purification : Crystallization from hexane or toluene yields pure product .
    Optimization often employs factorial design to test variables (e.g., solvent polarity, reaction time) systematically .

Basic: What characterization techniques are critical for confirming the structure and purity of Tris[N,N-bis(trimethylsilyl)amide]erbium(III)?

Answer:
A multi-technique approach is essential:

Technique Purpose Key Observations
X-ray Diffraction Confirm molecular geometryTrigonal-planar coordination of Er³⁺
NMR Spectroscopy Monitor ligand environment (¹H, ¹³C, ²⁹Si)Absence of residual solvent/side products
Elemental Analysis Verify Er and Si content±0.3% deviation from theoretical values
FT-IR Spectroscopy Identify N–Si and Er–N vibrational modesPeaks at ~950 cm⁻¹ (N–Si)

Advanced: How can researchers resolve contradictions in reported thermal stability data for Tris[N,N-bis(trimethylsilyl)amide]erbium(III)?

Answer:
Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 180°C to 220°C) may arise from:

  • Sample Purity : Trace moisture or oxygen accelerates degradation. Use Karl Fischer titration to quantify moisture .
  • Methodological Differences : Compare thermogravimetric analysis (TGA) under identical atmospheres (N₂ vs. Ar).
  • Ligand Dynamics : Variable-temperature NMR can reveal ligand dissociation kinetics prior to decomposition .
    A meta-analysis of prior studies should contextualize experimental conditions and identify systemic biases .

Advanced: What role does ligand steric bulk play in the reactivity of Tris[N,N-bis(trimethylsilyl)amide]erbium(III) in catalytic applications?

Answer:
The bis(trimethylsilyl)amide ligand’s steric profile:

  • Shields the Er³⁺ center , reducing unwanted side reactions (e.g., oligomerization in polymerization catalysis).
  • Modifies Lewis Acidity : Larger ligands lower electrophilicity, favoring selective substrate activation.
    Controlled experiments with smaller ligands (e.g., Er[N(SiMe₂H)₂]₃) can isolate steric effects . Theoretical frameworks like ligand field theory predict electronic perturbations .

Advanced: How can computational modeling (e.g., DFT) guide the design of experiments involving Tris[N,N-bis(trimethylsilyl)amide]erbium(III)?

Answer:
Density Functional Theory (DFT) simulations:

  • Predict reaction pathways : Calculate activation barriers for ligand substitution or redox processes.
  • Optimize solvent effects : COSMO-RS models screen solvents for stability/reactivity trade-offs .
  • Electronic Structure : Analyze Er–N bond covalency using Natural Bond Orbital (NBO) analysis.
    Validate simulations with spectroscopic data (e.g., UV-Vis absorption bands for d-f transitions) .

Basic: What safety protocols are critical when handling Tris[N,N-bis(trimethylsilyl)amide]erbium(III) in laboratory settings?

Answer:

  • Inert Atmosphere : Use gloveboxes or Schlenk lines to prevent hydrolysis/oxidation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential corrosivity .
  • Waste Disposal : Quench residues with ethanol before disposal to neutralize reactivity .

Advanced: How can researchers leverage Tris[N,N-bis(trimethylsilyl)amide]erbium(III) in studying f-block element coordination chemistry?

Answer:

  • Comparative Studies : Synthesize isostructural complexes with other lanthanides (e.g., La, Yb) to probe ionic radius effects on coordination geometry .
  • Magnetic Studies : SQUID magnetometry can correlate Er³⁺’s 4f¹¹ configuration with magnetic anisotropy .
  • Ligand Exchange Kinetics : Use stopped-flow spectroscopy to measure substitution rates with competing ligands (e.g., cyclopentadienyl) .

Advanced: What methodological challenges arise in crystallizing Tris[N,N-bis(trimethylsilyl)amide]erbium(III), and how are they addressed?

Answer:

  • Low Solubility : Hexane/toluene mixtures at −20°C promote slow crystallization.
  • Disorder in Crystal Lattices : Use synchrotron X-ray sources for high-resolution data collection.
  • Polymorphism : Screen solvents (e.g., diethyl ether vs. THF) to isolate thermodynamically stable phases .

Basic: What are the primary research applications of Tris[N,N-bis(trimethylsilyl)amide]erbium(III) in materials science?

Answer:

  • Precursor for Thin Films : Chemical vapor deposition (CVD) generates erbium-containing oxides for optoelectronics.
  • Single-Molecule Magnets (SMMs) : Study slow magnetic relaxation behavior for quantum computing applications .
  • Polymer Catalysis : Initiate ring-opening polymerization of lactides for biodegradable plastics .

Advanced: How do solvent polarity and donor strength influence the stability of Tris[N,N-bis(trimethylsilyl)amide]erbium(III) in solution?

Answer:

  • Polar Solvents (e.g., THF) : Stabilize via weak Er–O interactions but risk ligand displacement.
  • Nonpolar Solvents (e.g., Toluene) : Minimize solvation but may precipitate the compound.
    Conduct UV-Vis titrations to quantify solvent coordination constants .

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